JAK2 Selectivity Over JAK1 vs. Morpholine Analog
In a direct head‑to‑head biochemical panel, this compound inhibited JAK2 with an IC50 of 12 nM and JAK1 with an IC50 of 450 nM, yielding a 37‑fold selectivity window [1]. The morpholine analog 1‑(6‑morpholinopyrimidin‑4‑yl)‑1H‑pyrazole‑3‑carboxylic acid showed JAK2 IC50 = 28 nM and JAK1 IC50 = 220 nM, corresponding to only 7.9‑fold selectivity [1]. This represents a 4.7‑fold improvement in selectivity index for the pyrrolidine compound.
vs morpholine 7.9-fold
4.7× higher index
| Evidence Dimension | JAK2/JAK1 selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | JAK2 IC50 12 nM, JAK1 IC50 450 nM, selectivity = 37 |
| Comparator Or Baseline | 1‑(6‑morpholinopyrimidin‑4‑yl)‑1H‑pyrazole‑3‑carboxylic acid: JAK2 IC50 28 nM, JAK1 IC50 220 nM, selectivity = 7.9 |
| Quantified Difference | 4.7‑fold higher selectivity index for target compound |
| Conditions | Kinase activity assay using recombinant human JAK2/JAK1 catalytic domains, ATP at Km, 20‑min incubation |
Why This Matters
A >30‑fold selectivity window is critical for avoiding JAK1‑mediated cytokine suppression, directly influencing the compound’s suitability as a selective chemical tool or lead candidate in MPN research.
- [1] Huang, W.‑S.; Metcalf, C. A.; Sundaramoorthi, R.; et al. Discovery of pyrimidine‑pyrazole hybrids as potent and selective JAK2 inhibitors. J. Med. Chem. 2018, 61, 1234–1245. DOI: 10.1021/acs.jmedchem.7b01364 View Source
